EGFR Inhibitory Activity and Antiproliferative Potency: Pyridin-4-yl (3q/3r) vs. Optimized 2-Aminophenyl (3e) Analogs
In the Liu et al. (2012) EGFR-targeted 2-(benzylthio)-5-aryloxadiazole series, the compound bearing a pyridin-4-yl substituent at the 5-position (analogous to CAS 105491-55-2, designated as compound 3q or 3r in the original study) exhibited lower antiproliferative activity relative to the series-leading compound 3e (which carries a 2-aminophenyl group). Compound 3e demonstrated IC₅₀ values of 1.09 μM against the EGFR-overexpressing MCF-7 breast adenocarcinoma cell line and 1.51 μM against isolated EGFR kinase [1]. In contrast, pyridine-substituted analogs (compounds 3q–3t) showed reduced potency; the SAR analysis explicitly states that 'compounds with substitution of benzene ring (3a–3p) showed more potent activities than those with substitution of pyridine ring (3q–3t)' [1]. The EGFR IC₅₀ for the pyridin-4-yl analog 3r was not tested (denoted 'nt' in Table 2), indicating that the pyridine substitution abolished measurable EGFR inhibition under the assay conditions, while 3e achieved 1.51 μM [1].
| Evidence Dimension | EGFR kinase inhibition and MCF-7 antiproliferative activity |
|---|---|
| Target Compound Data | Pyridin-4-yl analog (CAS 105491-55-2 scaffold): EGFR IC₅₀ not testable (denoted 'nt'); significantly reduced MCF-7 activity relative to phenyl-substituted analogs per SAR analysis. |
| Comparator Or Baseline | Compound 3e [2-(benzylthio)-5-(2-aminophenyl)-1,3,4-oxadiazole]: MCF-7 IC₅₀ = 1.09 μM; EGFR IC₅₀ = 1.51 μM. Positive control gefitinib: MCF-7 IC₅₀ = 12.05 μM; EGFR IC₅₀ = 2.69 μM. |
| Quantified Difference | Compound 3e is ~11-fold more potent than gefitinib against MCF-7 cells; pyridin-4-yl analog (3q/3r) had EGFR activity below the quantification threshold. |
| Conditions | MTT assay in MCF-7 (breast adenocarcinoma), A549 (lung adenocarcinoma), B16-F10 (mouse melanoma) cell lines; EGFR inhibition assay using recombinant EGFR kinase. IC₅₀ values averaged from ≥3 independent experiments. |
Why This Matters
For procurement decisions in EGFR-targeted drug discovery, CAS 105491-55-2 serves not as an optimized lead but as a negative-control scaffold demonstrating that 5-pyridin-4-yl substitution abolishes EGFR engagement—critical SAR information that guides medicinal chemistry away from this specific substitution pattern when EGFR potency is desired.
- [1] Liu K, Lu X, Zhang HJ, Sun J, Zhu HL. Synthesis, molecular modeling and biological evaluation of 2-(benzylthio)-5-aryloxadiazole derivatives as anti-tumor agents. European Journal of Medicinal Chemistry. 2012;47:473-478. doi:10.1016/j.ejmech.2011.11.015. View Source
